molecular formula C10H9NO2 B3214333 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- CAS No. 114114-53-3

2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-

Cat. No.: B3214333
CAS No.: 114114-53-3
M. Wt: 175.18 g/mol
InChI Key: NOPRVRIEUCRCQU-UHFFFAOYSA-N
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Description

The compound 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- belongs to the indol-2-one family, characterized by a quasi-antiaromatic 2H-indol-2-one core. This structure is highly reactive due to its strained antiaromatic system, enabling diverse synthetic applications. Evidence indicates that 3-hydroxy-substituted indol-2-ones, such as this compound, are generated via Lewis acid-mediated reactions (e.g., from 3-hydroxy-1,3-dihydroindol-2-one precursors) . The ethenyl (-CH=CH₂) and hydroxyl (-OH) substituents at the 3-position enhance its electrophilicity, facilitating cycloaddition or nucleophilic addition reactions to form substituted oxindoles or spiro-oxindoles .

Properties

IUPAC Name

3-ethenyl-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-2-10(13)7-5-3-4-6-8(7)11-9(10)12/h2-6,13H,1H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPRVRIEUCRCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(C2=CC=CC=C2NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the indole derivative is reacted with a vinyl halide in the presence of a palladium catalyst.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The indole core can undergo electrophilic substitution reactions, particularly at the 3-position, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitro compounds.

Major Products

    Oxidation: Formation of a carbonyl group.

    Reduction: Formation of an ethyl group.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- serves as a building block for more complex molecules. Its derivatives are utilized in creating various organic compounds due to their reactivity and versatility.

Biology

This compound has been studied for its potential biological activities:

  • Antimicrobial Properties: Research indicates that indole derivatives exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity: Some studies suggest that this compound may inhibit cancer cell proliferation through interaction with specific molecular targets involved in cell growth and apoptosis.

Medicine

In medicinal chemistry, 2H-Indol-2-one derivatives are explored for their therapeutic potential:

  • Neurological Disorders: Compounds similar to this have shown promise in treating conditions like depression and anxiety by modulating neurotransmitter systems.
  • Cancer Treatment: The ability to inhibit tumor growth makes it a candidate for developing new anticancer drugs .

Industry

The compound is also relevant in industrial applications:

  • Dyes and Pigments Production: Indole derivatives are used in synthesizing dyes due to their vibrant colors.
  • Fragrance Industry: Their aromatic properties make them suitable for use in perfumes and fragrances.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Substituent Variations and Reactivity

The reactivity and applications of indol-2-one derivatives are heavily influenced by substituents:

  • 3-Ethenyl-3-hydroxy derivative (Target Compound) : The ethenyl group enables participation in [2+2] cycloadditions or Michael additions, while the hydroxyl group enhances hydrogen-bonding interactions. This combination makes it a versatile intermediate for synthesizing spiro-oxindoles .
  • Such derivatives are explored in materials science or as ligands for metal complexes .
  • 3-Hydroxy-3-(2-thienyl-2-oxoethyl) derivative (CAS 78660-85-2) : The thienyl group introduces sulfur, altering electronic properties and enabling π-stacking interactions. This may enhance binding to biological targets or catalytic surfaces .

Physical Properties

Limited data are available for direct comparisons, but key observations include:

  • Melting Points : A structurally related compound, 3,3-di(2-methyl-1H-indol-3-yl)-1-methylindolin-2-one, exhibits a high melting point (291–293°C) due to hydrogen bonding and π-π stacking . The target compound’s melting point is unreported but likely influenced by its polar hydroxy group.
  • Solubility: Hydroxy and ethenyl groups may confer moderate polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO or DMF) compared to nonpolar diphenyl derivatives .

Data Tables

Table 1: Structural and Functional Comparison of Indol-2-one Derivatives

Compound Name (CAS/Reference) Substituents Molecular Formula Key Properties/Activities Applications
3-Ethenyl-3-hydroxy-2H-indol-2-one 3-ethenyl, 3-hydroxy C₁₁H₉NO₂ High reactivity for spiro-oxindole synthesis Pharmaceutical intermediates
3,3-Diphenyl-2H-indol-2-one (1922-79-8) 3,3-diphenyl C₂₀H₁₅NO Hydrophobic, stable Materials science
Violacein (VIO) Bis-indolyl pyrrolidone C₁₆H₁₁N₃O₂ MIC: 1.25–20 µg/mL; biofilm inhibition Antimicrobial agents
3-(2-Thienyl)-2H-indol-2-one (78660-85-2) 3-(2-thienyl), 3-hydroxy C₁₃H₁₁NO₂S Enhanced π-interactions Catalysis, drug design
6-Ethyl-3-(pyridin-2-yl) derivative (864685-13-2) 6-ethyl, 3-pyridinyl, 3-hydroxy C₁₇H₁₇N₂O₂ Metal coordination, solubility Antifungal agents

Biological Activity

Overview

2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- (CAS Number: 114114-53-3) is a derivative of indole, a significant heterocyclic compound prevalent in many natural products and pharmaceuticals. This compound exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry. Its structure allows for interactions with various biological targets, which can lead to therapeutic applications.

PropertyValue
Molecular FormulaC₁₀H₉NO₂
Molecular Weight175.184 g/mol
Density1.4 g/cm³
Boiling Point382.1 °C
Flash Point184.9 °C

Anticancer Activity

Research indicates that derivatives of indole, including 2H-Indol-2-one, exhibit promising anticancer properties. A study found that various substituted indole derivatives demonstrated significant cytotoxicity against cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of apoptosis pathways and inhibition of cell proliferation through interaction with specific molecular targets such as protein kinases and tumor suppressor genes .

Antimicrobial Properties

2H-Indol-2-one derivatives have been shown to possess antimicrobial activities against a range of pathogens. For example, one study reported that synthesized indole derivatives exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as antifungal effects against Candida albicans and Aspergillus species . The compound’s efficacy is attributed to its ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways.

Antiviral Effects

The antiviral potential of 2H-Indol-2-one derivatives has also been explored. Specifically, compounds within this class have been investigated for their activity against HIV and other viral pathogens. The mechanism typically involves the inhibition of viral replication through interference with viral enzymes or host cell signaling pathways .

The biological activity of 2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy- is primarily mediated through its interaction with specific enzymes and receptors:

  • Molecular Targets : The compound can bind to various enzymes involved in cell signaling and metabolism.
  • Pathways Involved : It influences pathways related to apoptosis, immune response modulation, and cellular proliferation.

Case Studies

  • Antitumor Activity : A study evaluated the effects of various indole derivatives on breast cancer cell lines, finding that compounds similar to 2H-Indol-2-one induced apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.
  • Antibacterial Efficacy : Another study focused on synthesizing new indole derivatives and testing them against clinical isolates of bacteria. Results showed significant inhibition zones against Staphylococcus aureus, indicating potential for development into therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 3-hydroxy-3-ethenyl indol-2-one derivatives, and how can reaction conditions influence product purity?

The synthesis of 3-substituted indol-2-ones often involves acid-catalyzed cyclization or Michael addition reactions. For example, 3-ethylidene derivatives (structurally similar) are synthesized via Knoevenagel condensation using aldehydes and indolin-2-ones under acidic conditions . Reaction parameters like solvent polarity (e.g., ethanol vs. DMF) and temperature (80–120°C) critically affect regioselectivity and byproduct formation. Purity optimization typically requires column chromatography with gradients of ethyl acetate/hexane .

Q. How can spectroscopic methods (e.g., NMR, IR) confirm the stereochemistry of the 3-ethenyl and 3-hydroxy groups in this compound?

  • NMR : The vinyl proton (CH=CH2_2) in the 3-ethenyl group shows characteristic coupling constants (J = 10–17 Hz) in 1^1H NMR, while the hydroxy proton appears as a broad singlet (~δ 5–6 ppm). 13^{13}C NMR confirms the carbonyl (C=O) at ~170–175 ppm.
  • IR : Stretching frequencies for C=O (~1680 cm1^{-1}), O–H (~3200 cm1^{-1}), and conjugated C=C (~1600 cm1^{-1}) are key identifiers .
  • X-ray crystallography (if crystalline) resolves absolute configuration, as demonstrated for structurally related 3-hydroxyindolin-2-ones .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of substituents to the indole core in 3-ethenyl derivatives?

Regioselectivity is influenced by electronic and steric factors. For instance:

  • Electron-directing groups : A 3-hydroxy group deactivates the indole ring, favoring electrophilic substitution at the 5- or 7-position.
  • Protection/deprotection : Temporarily protecting the hydroxy group (e.g., as a silyl ether) can redirect reactivity to other positions .
  • Metal catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) enables selective functionalization of halogenated intermediates .

Q. How can contradictory spectral data (e.g., conflicting 1^11H NMR shifts) be resolved for this compound?

Contradictions may arise from tautomerism (keto-enol equilibria) or solvent effects. Solutions include:

  • Variable-temperature NMR to identify dynamic equilibria.
  • 2D NMR (COSY, NOESY) to confirm coupling networks and spatial proximity of protons.
  • Computational modeling (DFT) to predict chemical shifts and compare with experimental data .

Q. What are the methodological considerations for studying the biological activity of 3-hydroxy-3-ethenyl indol-2-one analogs?

  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing ethenyl with ethoxy) and assess cytotoxicity or enzyme inhibition.
  • In vitro assays : Use fluorescence-based assays (e.g., for kinase inhibition) with positive controls like staurosporine.
  • Metabolic stability : Evaluate microsomal half-life (e.g., using human liver microsomes) to prioritize analogs for in vivo studies .

Data Analysis and Experimental Design

Q. How can computational chemistry aid in predicting the reactivity of 3-ethenyl-3-hydroxy indol-2-one derivatives?

  • DFT calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks.
  • Molecular docking screens potential binding modes with biological targets (e.g., kinases) using software like AutoDock Vina .

Q. What experimental controls are critical when analyzing the photophysical properties of this compound?

  • Reference compounds : Compare fluorescence quantum yield with rhodamine B.
  • Solvent blanks to account for background emission.
  • Oxygen-free conditions (via argon purging) to prevent quenching in triplet-state studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-
Reactant of Route 2
2H-Indol-2-one, 3-ethenyl-1,3-dihydro-3-hydroxy-

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